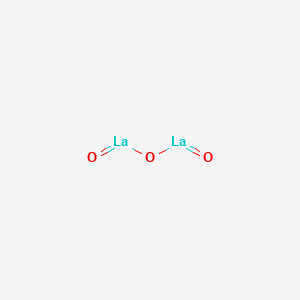
Lanthanum Oxide Nanoparticles
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum Oxide Nanoparticles is a useful research compound. Its molecular formula is La2O3 and its molecular weight is 325.809 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Lanthanum oxide nanoparticles (LONPs) have garnered significant attention in biomedical research due to their unique properties and potential applications. This article examines the biological activity of LONPs, focusing on their antibacterial, cytotoxic, and biocompatibility effects, supported by various studies and data presentations.
1. Antibacterial Activity
LONPs exhibit considerable antibacterial properties, making them promising candidates for combating bacterial infections. The antibacterial mechanism is primarily attributed to the generation of reactive oxygen species (ROS) and the disruption of bacterial cell membranes.
- Reactive Oxygen Species Production : Studies indicate that LONPs induce oxidative stress in bacterial cells, leading to increased ROS levels which damage cellular components .
- Cell Membrane Disruption : The nanoparticles can penetrate bacterial membranes, causing structural damage that results in cell lysis .
1.2 Efficacy Against Specific Bacteria
Research has demonstrated the effectiveness of LONPs against various pathogens:
- Staphylococcus aureus : Significant antibacterial activity was observed against this common pathogen, particularly strains resistant to methicillin (MRSA) .
- Escherichia coli : LONPs showed inhibitory effects on E. coli growth, highlighting their broad-spectrum antibacterial potential .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 - 0.08 mg/mL |
| Escherichia coli | 0.05 - 0.10 mg/mL |
| Enterococcus faecium | 0.02 - 0.07 mg/mL |
2. Cytotoxicity and Biocompatibility
While LONPs show promise in therapeutic applications, their cytotoxicity and biocompatibility are critical factors for safety assessments.
2.1 In Vitro Studies
In vitro studies have demonstrated that LONPs can be cytotoxic to certain cell lines, primarily through ROS generation:
- Cell Lines Tested : Human glioblastoma cells were sensitized to radiation therapy when treated with LONPs, indicating potential applications in cancer therapy .
- Mechanism of Toxicity : The cytotoxic effects are largely mediated by oxidative stress, leading to cell apoptosis or necrosis .
2.2 In Vivo Studies
In vivo studies have provided insights into the systemic effects of LONPs:
- Hepatotoxicity : Oral administration of LONPs resulted in liver toxicity characterized by elevated liver enzymes (ALT and AST) and histopathological changes such as necrosis around portal veins .
- Absorption Mechanism : The small size of LONPs facilitates absorption through the gastrointestinal tract, leading to localized toxicity in the liver .
| Endpoint | Result |
|---|---|
| ALT Levels | Elevated post-administration |
| Histopathological Findings | Severe necrosis around portal veins |
| Mutagenicity (Ames Test) | No mutations observed |
3. Environmental Impact
The environmental implications of LONPs are also significant:
- Aquatic Toxicity : Studies indicate that LONPs exhibit low toxicity to freshwater microalgae at concentrations up to 1000 mg/L but show considerable toxic effects on crustaceans at higher concentrations (EC50 = 500 mg/L) .
- Biodegradability : Further research is needed to assess the long-term environmental impact and degradation pathways of these nanoparticles.
4. Conclusion
This compound demonstrate a multifaceted biological activity profile that includes potent antibacterial effects and significant cytotoxicity towards certain cancer cells. Their biocompatibility varies based on exposure routes and concentrations, necessitating careful evaluation in clinical settings. Continued research is essential to fully understand their mechanisms of action, optimize their therapeutic applications, and assess their environmental safety.
特性
IUPAC Name |
oxo(oxolanthaniooxy)lanthanum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFCUMIWABKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[La]O[La]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051478 |
Source


|
| Record name | Lanthanum oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.809 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312-81-8 |
Source


|
| Record name | Lanthanum oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














